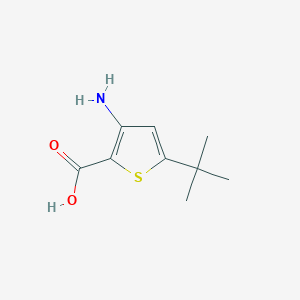

Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of related thiazole compounds typically involves condensation reactions, diazotization, and reactions with sodium azide or other sodium salts. For instance, 2-aminothiazoles can be diazotized and reacted with sodium azide to synthesize 2-azidothiazole derivatives under conditions selected according to the nature of a substituent in thiazoles (Pokhodylo et al., 2010).

Molecular Structure Analysis Thiazole derivatives and their sodium salts often exhibit complex molecular structures. For example, the structure of sodium 5-amino-1,3,4-thiadiazole-2-thiolate dihydrate reveals two almost perpendicular thiadiazole-2(3H)-thiolate anions in its asymmetric unit (Wu et al., 2009).

Chemical Reactions and Properties Chemical reactions involving thiazole derivatives are characterized by their reactivity with various reagents. For instance, the diazotization of 2-aminothiazoles followed by reaction with sodium azide can lead to the formation of 2-azidothiazole derivatives, showcasing the reactivity of thiazole compounds under specific conditions (Pokhodylo et al., 2010).

Physical Properties Analysis The physical properties of sodium salts of organic compounds, such as solubility and crystalline structure, are influenced by their molecular structure. For example, the crystal structure analysis of sodium 5-amino-1,3,4-thiadiazole-2-thiolate dihydrate provides insights into the arrangement and interactions within the crystal lattice (Wu et al., 2009).

Chemical Properties Analysis The chemical properties, such as reactivity and stability, of sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate can be inferred from studies on related compounds. The reactivity of thiazole derivatives with different reagents, including their behavior in condensation reactions and diazotization processes, highlights the diverse chemical properties these compounds can exhibit (Pokhodylo et al., 2010).

Applications De Recherche Scientifique

Synthesis Applications

Synthesis of Novel Compounds : Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate is used in the synthesis of novel compounds. For instance, it has been utilized in the preparation of C2-symmetric chiral bis-S-2-(imidazol-1-yl) alkanamides, demonstrating its utility in creating chiral compounds (Guo Sheng-jin, 2007).

Formation of 1,2,3-Triazole Derivatives : The compound plays a role in the formation of 1,2,3-triazole derivatives, showcasing its importance in the development of new chemical entities (N. Pokhodylo et al., 2010).

Chemical Properties and Reactions

Study of Nucleophilicity : Research has focused on understanding the nucleophilicity of sodium salts of related compounds, providing insights into their chemical behavior (Y. Basova et al., 1981).

Catalytic Applications : this compound has been used as a catalyst in various synthesis processes, indicating its potential in facilitating chemical reactions (Janardhan Banothu et al., 2014).

Mécanisme D'action

Target of Action

Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate is a derivative of 2-aminothiazole, which is a core structure in many clinically applied drugs . The primary targets of this compound are likely to be similar to those of other 2-aminothiazole derivatives, which include various enzymes and receptors involved in cellular processes .

Mode of Action

It is known that 2-aminothiazole derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions . This interaction can lead to changes in the target’s function, potentially inhibiting or enhancing its activity .

Biochemical Pathways

2-aminothiazole derivatives have been shown to affect a wide range of pathways, including those involved in cell proliferation, inflammation, and microbial growth .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Based on the known effects of similar 2-aminothiazole derivatives, it may have potential antimicrobial, anti-inflammatory, and anticancer effects .

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets .

Propriétés

IUPAC Name |

sodium;2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.Na/c1-7(2,5(10)11)4-3-12-6(8)9-4;/h3H,1-2H3,(H2,8,9)(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDIGRDKEHHFGF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CSC(=N1)N)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2493790.png)

![(2Z)-7-hydroxy-2-{[3-(propan-2-yl)phenyl]imino}-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2493793.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)

![ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2493798.png)

![N-(2,4-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2493799.png)

![5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2493806.png)

![7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2493808.png)